Comparative Ga(III) Chelation Stability: Intermediate Affinity Between Maltol and Thiomaltol
In a direct head-to-head comparison using pH-potentiometry and UV-vis spectrophotometry in aqueous solution, the Ga(III) binding ability of 5-Hydroxy-2-methyl-4H-pyran-4-one (allomaltol) was ranked intermediate relative to its structural analogs. The experimentally determined stability trend for Ga(III) complex formation was: thioallomaltol < thiomaltol < allomaltol < maltol ≪ 8-hydroxyquinoline [1]. This quantitative ranking confirms that allomaltol binds Ga(III) more weakly than maltol but more strongly than its thio-substituted derivatives, providing a tunable chelation window for gallium-based radiopharmaceutical or anticancer agent design.
| Evidence Dimension | Relative Ga(III) complex stability (formation constants) |
|---|---|
| Target Compound Data | Ranked 3rd of 5 ligands tested; log β (GaL) for allomaltol not explicitly tabulated in abstract but positioned between thiomaltol and maltol in stability order [1] |
| Comparator Or Baseline | Maltol (higher stability) and thiomaltol (lower stability) [1] |
| Quantified Difference | Stability trend: thioallomaltol < thiomaltol < allomaltol < maltol ≪ HQS/HQ [1] |
| Conditions | Aqueous solution, pH-potentiometry, UV-vis spectrophotometry, spectrofluorometry, 1H NMR spectroscopy [1] |
Why This Matters
For researchers developing gallium-based therapeutics or imaging agents, allomaltol offers a chelation affinity that is neither too labile (avoiding premature dissociation) nor too inert (allowing for controlled release), a property not achievable with maltol or thiomaltol.
- [1] Enyedy, E. A., et al. (2012). Comparative solution equilibrium studies of anticancer gallium(III) complexes of 8-hydroxyquinoline and hydroxy(thio)pyrone ligands. Journal of Inorganic Biochemistry, 117, 189-197. View Source
